

luminescence properties of rare-earth doped fluorophosphate glasses

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An In-depth Technical Guide to the Luminescence Properties of Rare-Earth Doped **Fluorophosphate** Glasses

Introduction

Rare-earth (RE) doped **fluorophosphate** (FP) glasses have emerged as highly promising materials for a wide range of photonic applications, including solid-state lasers, optical amplifiers, and frequency converters.[1][2][3] These glasses uniquely combine the advantageous properties of both fluoride and phosphate-based hosts. They possess the low phonon energies and low nonlinear refractive index characteristic of fluoride glasses, coupled with the high chemical durability, mechanical stability, and high solubility for rare-earth ions typical of phosphate glasses.[2][3] This hybrid nature allows for fine-tuning of the local environment around the dopant RE ions, which in turn governs their luminescence characteristics.[4][5]

The 4f electrons of trivalent rare-earth ions are well-shielded by the outer 5s and 5p electron shells, resulting in sharp, well-defined absorption and emission lines that are relatively insensitive to the host matrix.[4][6] However, the host composition significantly influences the probabilities of radiative and non-radiative transitions, affecting key luminescence parameters such as quantum efficiency and lifetime. Understanding the relationship between the FP glass structure and the spectroscopic properties of the embedded RE ions is crucial for designing materials with tailored optical performance.[5] This guide provides a comprehensive overview

of the synthesis, characterization, and fundamental luminescence properties of various RE ions in FP glass systems, supported by detailed experimental protocols and data.

Synthesis and Glass Preparation

The most common method for preparing rare-earth doped **fluorophosphate** glasses is the conventional melt-quenching technique.

Typical Protocol:

- **Raw Materials:** High-purity (99.99% or higher) raw materials are used. These typically include a combination of phosphates (e.g., $\text{Al}(\text{PO}_3)_3$, $\text{Ba}(\text{PO}_3)_2$, $\text{Sr}(\text{PO}_3)_2$), fluorides (e.g., AlF_3 , CaF_2 , SrF_2 , MgF_2 , YF_3), and the desired rare-earth oxide or fluoride (e.g., Nd_2O_3 , Er_2O_3 , Tb_4O_7 , EuF_3).^{[2][5][7]}
- **Mixing:** The starting powders are weighed according to the desired molar composition and thoroughly mixed in an agate mortar to ensure homogeneity.
- **Melting:** The mixture is placed in a platinum or alumina crucible and melted in an electric furnace at high temperatures, typically ranging from 1200°C to 1250°C.^[7] The melting duration is usually around 30-60 minutes to ensure a complete and homogeneous melt.
- **Quenching:** The molten glass is then quickly poured into a preheated brass or stainless steel mold and annealed at a temperature near its glass transition temperature (T_g) for several hours.
- **Cooling:** After annealing, the furnace is slowly cooled down to room temperature to relieve internal stresses within the glass sample.
- **Processing:** The resulting glass block is cut and polished to optical quality for subsequent spectroscopic measurements.

Spectroscopic Characterization: Methodologies and Analysis

The luminescence properties of RE-doped FP glasses are primarily investigated through absorption spectroscopy, photoluminescence spectroscopy, and lifetime measurements.

Experimental Protocols

A. Absorption Spectroscopy

- Objective: To measure the absorption coefficient of the glass as a function of wavelength. The resulting spectrum reveals the energy levels of the RE ions and is the basis for Judd-Ofelt analysis.
- Methodology:
 - A polished glass sample of known thickness (typically 1-2 mm) is placed in the sample holder of a double-beam UV-Vis-NIR spectrophotometer.
 - The light from a broadband source (e.g., tungsten-halogen and deuterium lamps) is passed through the sample.
 - The transmitted light intensity is measured over a wide spectral range (e.g., 300-2500 nm).
 - The absorption spectrum is recorded and used to calculate the experimental oscillator strengths for the observed transitions.[\[7\]](#)[\[8\]](#)

B. Photoluminescence (PL) Emission and Excitation Spectroscopy

- Objective: To measure the emission spectrum under specific excitation wavelengths and to determine the most efficient excitation wavelengths for a given emission.
- Methodology:
 - The measurements are typically performed using a spectrofluorometer (e.g., Jobin-Yvon Fluorolog-3).[\[3\]](#)
 - A high-intensity lamp, often a Xenon arc lamp (450 W), serves as the excitation source.[\[3\]](#) The light is passed through a monochromator to select the desired excitation wavelength.
 - For emission spectra, the sample is excited at a fixed wavelength corresponding to a strong absorption band of the RE ion. The resulting luminescence is collected (typically at

90° to the excitation beam), passed through a second monochromator, and detected by a photomultiplier tube (PMT) or an InGaAs detector for near-infrared measurements.

- For excitation spectra, the emission monochromator is fixed at the peak wavelength of a strong emission band, while the excitation monochromator is scanned across a range of wavelengths. The resulting spectrum shows the relative efficiency of different excitation wavelengths in producing the monitored emission.

C. Luminescence Lifetime Measurement

- Objective: To measure the decay time of the excited state of an RE ion after pulsed excitation. This provides information on both radiative and non-radiative relaxation processes.
- Methodology:
 - The sample is excited using a pulsed light source, such as a pulsed laser or a flash lamp.
 - The luminescence intensity is recorded as a function of time after the excitation pulse using a fast detector (e.g., PMT) and a digital oscilloscope.
 - The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to determine the lifetime (τ).^[3] For a single exponential decay, the intensity $I(t)$ at time t is given by: $I(t) = I_0 * \exp(-t/\tau)$ where I_0 is the initial intensity and τ is the lifetime.^[3]

Judd-Ofelt Theory: A Framework for Analysis

The Judd-Ofelt (J-O) theory is a powerful tool used to analyze the intensities of the sharp f-f electronic transitions of rare-earth ions.^{[8][9]} By fitting the experimentally measured oscillator strengths from the absorption spectrum, a set of three phenomenological intensity parameters (Ω_2 , Ω_4 , Ω_6) can be determined.^{[1][7][10]}

- Ω_2 : This parameter is highly sensitive to the local asymmetry and covalency of the RE ion site.^[10] Higher values of Ω_2 often indicate a more asymmetric environment and a higher degree of covalency between the RE ion and the surrounding ligands.
- Ω_4 and Ω_6 : These parameters are related to the bulk properties of the host material, such as its rigidity and basicity, and are less sensitive to the immediate coordination environment.^[10]

Once the J-O parameters are known, they can be used to calculate crucial radiative properties for the emission levels, including:

- Spontaneous emission probabilities (A_{rad}): The rate at which an ion in an excited state will spontaneously decay to a lower state by emitting a photon.
- Branching ratios (β): The relative probability of a transition from an excited level to all possible lower levels.
- Radiative lifetime (τ_{rad}): The theoretical lifetime of an excited state if only radiative decay occurs.

The Judd-Ofelt analysis is fundamental for evaluating the potential of a given RE-doped glass for laser and amplifier applications.[\[1\]](#)[\[7\]](#)[\[9\]](#)

Luminescence Properties of Specific Rare-Earth Ions

The choice of the rare-earth dopant determines the operational wavelength range of the material.

A. Neodymium (Nd^{3+})

Nd^{3+} is one of the most widely used ions for solid-state lasers, particularly for its strong emission in the near-infrared (NIR).

- Key Emission: The primary laser transition is $^4\text{F}_{3/2} \rightarrow ^4\text{I}_{11/2}$, occurring around 1060 nm. Other significant emissions include $^4\text{F}_{3/2} \rightarrow ^4\text{I}_{9/2}$ (~900 nm) and $^4\text{F}_{3/2} \rightarrow ^4\text{I}_{13/2}$ (~1330 nm).[\[7\]](#)
- Spectroscopic Properties: The J-O parameters for Nd^{3+} in a $\text{MgF}_2\text{--BaF}_2\text{--Al(PO}_3)_3\text{--Ba(PO}_3)_2$ glass system have been analyzed. The intensity parameters were found to vary with Nd_2O_3 concentration, which in turn affects the emission efficiency of different transitions. For instance, an increase in the difference between Ω_4 and Ω_6 was correlated with enhanced efficiency for the $^4\text{F}_{3/2} \rightarrow ^4\text{I}_{9/2}$ transition.[\[7\]](#)

Table 1: Spectroscopic Properties of Nd^{3+} in a **Fluorophosphate** Glass

Property	Value	Reference
Glass System	MgF ₂ -BaF ₂ -Al(PO ₃) ₃ -Ba(PO ₃) ₂	[7]
Nd ₂ O ₃ Conc. (wt%)	1.0 - 5.0	[7]
Ω ₂ (×10 ⁻²⁰ cm ²)	2.50 - 2.85	[7]
Ω ₄ (×10 ⁻²⁰ cm ²)	3.80 - 4.25	[7]
Ω ₆ (×10 ⁻²⁰ cm ²)	4.50 - 5.10	[7]

| Emission Cross-Section (⁴F_{3/2} → ⁴I_{11/2}) | 2.97 - 2.69 (×10⁻²⁰ cm²) |[7] |

B. Erbium (Er³⁺)

Er³⁺ is crucial for optical telecommunications due to its emission at ~1550 nm, which falls within the low-loss window of silica-based optical fibers.

- Key Emission: The ⁴I_{13/2} → ⁴I_{15/2} transition is responsible for the ~1550 nm emission. Er³⁺ also exhibits visible emissions, including green (~550 nm) and red (~660 nm), through upconversion processes.
- Spectroscopic Properties: J-O analysis has been applied to erbium-doped chlorofluorophosphate glasses to evaluate their potential for optical amplifiers and waveguide lasers.[1]

C. Terbium (Tb³⁺)

Tb³⁺ is known for its strong green emission and is often used in phosphors and display technologies.

- Key Emissions: The most prominent emission is the green luminescence at ~546 nm, corresponding to the ⁵D₄ → ⁷F₅ transition. Other emissions are observed in the blue region, originating from the higher ⁵D₃ level.[3]
- Spectroscopic Properties: In FP glasses, the lifetime of the ⁵D₄ level has been observed to increase with Tb³⁺ concentration up to 4.0 mol%, reaching values around 2.94 ms.[3] The

intensity ratio of green to blue emissions (I_G/I_B) also increases with concentration, indicating efficient cross-relaxation processes that populate the 5D_4 level at the expense of the 5D_3 level.[3]

Table 2: Luminescence Lifetime of Tb^{3+} in a **Fluorophosphate** Glass

Tb ₄ O ₇ Conc. (mol%)	5D_4 Lifetime (ms)	Reference
0.1	2.65	[3]
0.5	2.91	[3]
1.0	2.93	[3]
2.0	2.94	[3]

| 4.0 | 2.94 |[3] |

D. Europium (Eu^{3+})

Eu^{3+} serves as an excellent structural probe for the local environment of RE ions in glass matrices.

- **Key Emissions:** Eu^{3+} exhibits a series of sharp emission lines in the orange-red spectral region. The $^5D_0 \rightarrow ^7F_1$ (~590 nm) transition is a magnetic-dipole transition whose intensity is largely independent of the host environment. In contrast, the $^5D_0 \rightarrow ^7F_2$ (~612 nm) transition is an electric-dipole "hypersensitive" transition, meaning its intensity is highly sensitive to the local symmetry of the Eu^{3+} site.
- **Asymmetry Ratio:** The intensity ratio of the $^5D_0 \rightarrow ^7F_2$ to the $^5D_0 \rightarrow ^7F_1$ transition (often called the R/O or asymmetry ratio) is used to probe the degree of inversion symmetry at the RE ion site.[11] A higher ratio indicates a lower symmetry environment. In FP glasses, this ratio varies systematically with the fluoride/phosphate content, confirming that the local ligand distribution around the RE ion can be controlled by the glass composition.[12]

Energy Transfer in Co-Doped Systems

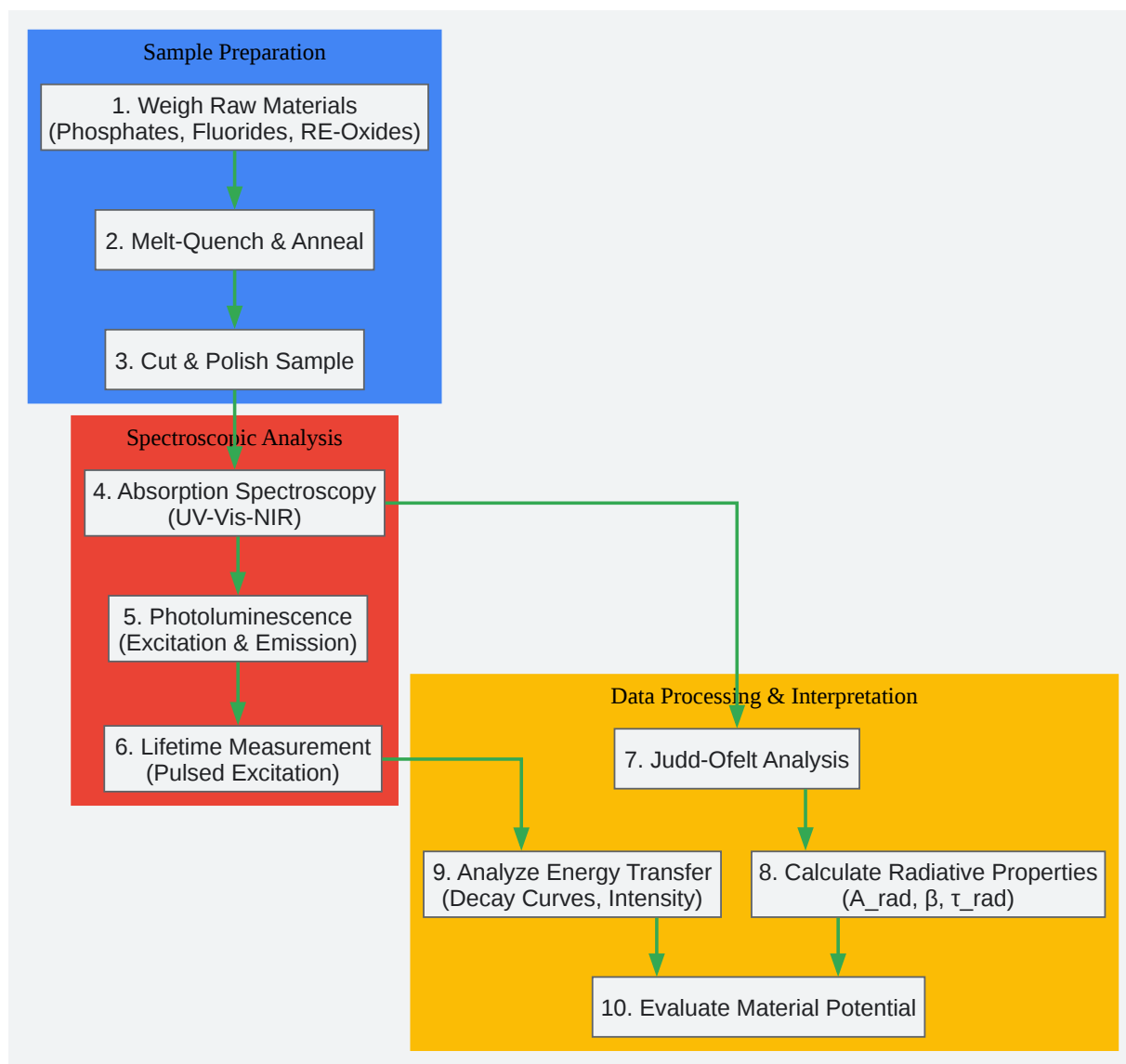
Co-doping FP glasses with two or more types of rare-earth ions can lead to efficient energy transfer (ET) between them. This phenomenon is exploited to enhance luminescence efficiency or to achieve upconversion or down-conversion of photon energies.

- Down-conversion: A high-energy photon (e.g., UV or blue) is absorbed by a "sensitizer" ion, which then transfers part of its energy to one or more "activator" ions, potentially converting the initial photon into two lower-energy (e.g., NIR) photons. The Tb^{3+} - Yb^{3+} pair is a classic example, where one blue photon absorbed by Tb^{3+} can result in two NIR photons emitted by two neighboring Yb^{3+} ions.[\[13\]](#)
- Upconversion: Two or more low-energy photons are sequentially absorbed, leading to the emission of a single higher-energy photon. In Tb^{3+} - Yb^{3+} co-doped phosphate glasses, excitation with a 980 nm NIR laser can produce intense green upconversion luminescence from Tb^{3+} ions through a cooperative energy transfer mechanism from two excited Yb^{3+} ions.[\[13\]](#)

The efficiency and mechanism (e.g., dipole-dipole, dipole-quadrupole) of energy transfer can be investigated by analyzing the emission intensities and the donor ion's luminescence decay dynamics as a function of the acceptor ion's concentration.[\[14\]](#)[\[15\]](#)

Visualizations

Experimental and Logical Flow Diagrams



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Caption: Workflow for characterization of RE-doped glasses.



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